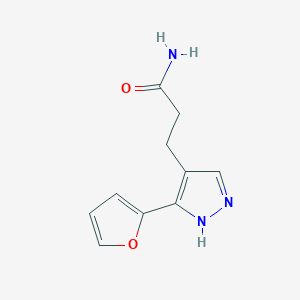

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide

Descripción general

Descripción

The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been found to have various biological activities .

Synthesis Analysis

A series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides was prepared through the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides . These were obtained via condensation of 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid with amines, followed by hydrolysis of the resultant N-substituted Boc-furylalanine acid amides in the presence of HCl/dioxane .Chemical Reactions Analysis

The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Aplicaciones Científicas De Investigación

Antifungal Activity

Compounds including “3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide” have been found to inhibit the growth of yeast-like fungi Candida albicans at certain concentrations .

Synthesis Methodology

A novel method of synthesis for derivatives of this compound has been developed, which involves hydroarylation of carbon–carbon double bonds under specific conditions .

Root Growth-Inhibitory Activity

Derivatives of this compound have shown potent root growth-inhibitory activity towards rape seedlings, indicating potential use as a plant growth regulator .

Anticancer Activity

Related compounds with furan rings have been studied for their anticancer activity against human liver carcinoma cells .

Molecular Mechanistic Investigations

The compound has been mentioned in theoretical and molecular mechanistic investigations, suggesting biologically interesting applications .

Mecanismo De Acción

Target of Action

It has been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could be considered as potential targets for this compound.

Mode of Action

It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving electrophilic species .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .

Result of Action

The result of the action of 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide is the inhibition of growth or killing of certain microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests that the compound has potent antimicrobial properties.

Direcciones Futuras

The future directions for research on “3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed in related compounds, it may also be interesting to explore its potential applications in areas such as agriculture or medicine .

Propiedades

IUPAC Name |

3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXKNGOLUHDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanamide | |

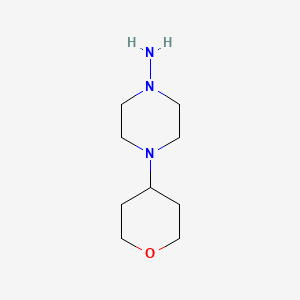

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

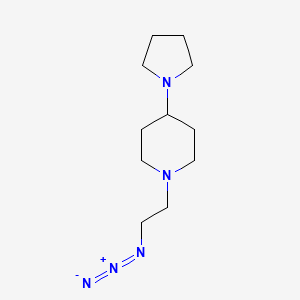

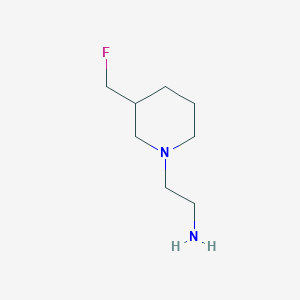

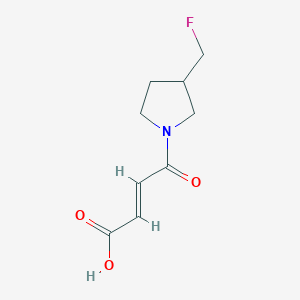

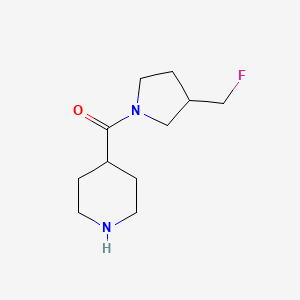

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.